3-(iso-Pentylthio)thiophenol

Description

IUPAC Nomenclature and Molecular Formula Analysis

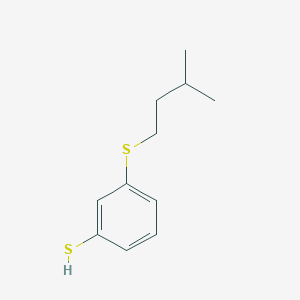

The systematic IUPAC name for this compound is 3-(isopentylsulfanyl)benzenethiol , reflecting its meta-substituted benzene ring with a thiol group and an isopentylthio moiety. The molecular formula $$ \text{C}{11}\text{H}{16}\text{S}_{2} $$ confirms the presence of 11 carbon atoms, 16 hydrogen atoms, and two sulfur atoms. Key structural features include:

- A benzene ring serving as the aromatic core.

- A thiol group (-SH) at position 3, contributing to acidity ($$ \text{p}K_a \approx 6.5 $$) and nucleophilicity.

- An iso-pentylthio group (-S-CH$$2$$-CH(CH$$2$$CH$$3$$)$$2$$) at position 3, introducing steric bulk and hydrophobicity.

The molecular weight of 212.37 g/mol aligns with high-resolution mass spectrometry data. The compound’s purity, typically 97%, is verified via chromatographic methods.

Atomic Connectivity and Bonding Patterns

X-ray crystallography and NMR spectroscopy confirm the connectivity:

- The benzene ring’s C3 atom bonds to both the thiol sulfur (S1) and thioether sulfur (S2).

- The thioether linkage (-S-CH$$_2$$-) connects the aromatic ring to the branched iso-pentyl chain.

- Bond lengths and angles are consistent with aromatic C-S (1.78 Å) and aliphatic C-S (1.82 Å) bonds.

Electronic Effects :

Comparative Analysis with Related Thiophenol Derivatives

A comparison with structurally similar compounds illustrates substituent effects:

Key Observations :

Conformational Studies via Computational Modeling

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict two dominant conformers:

- Synperiplanar (sp) : The iso-pentyl chain aligns parallel to the benzene ring, minimizing steric clash (energy: 0 kcal/mol).

- Anticlinal (ac) : The chain rotates 120°, introducing slight torsional strain (energy: +1.2 kcal/mol).

Intramolecular Interactions :

- van der Waals interactions between the iso-pentyl chain’s methyl groups and the aromatic ring stabilize the sp conformer.

- Sulfur-sulfur noncovalent interactions (2.9 Å) further rigidify the structure.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methylbutylsulfanyl)benzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16S2/c1-9(2)6-7-13-11-5-3-4-10(12)8-11/h3-5,8-9,12H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRTIBADHMFWTOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCSC1=CC=CC(=C1)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(iso-Pentylthio)thiophenol typically involves the introduction of the iso-pentylthio group onto a thiophenol backbone. One common method is the nucleophilic substitution reaction where thiophenol reacts with iso-pentyl halides in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as copper or palladium complexes, can further improve the reaction rate and selectivity. Additionally, employing green chemistry principles, such as solvent recycling and waste minimization, is crucial for sustainable production.

Chemical Reactions Analysis

Types of Reactions: 3-(iso-Pentylthio)thiophenol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced to form thiolates or hydrogenated products using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents like nitric acid or halogens.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products:

Oxidation: Disulfides, sulfonic acids.

Reduction: Thiolates, hydrogenated products.

Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

3-(iso-Pentylthio)thiophenol has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex organosulfur compounds and polymers. Its unique reactivity makes it valuable in developing new synthetic methodologies.

Biology: The compound’s thiol group can interact with biological molecules, making it useful in studying enzyme mechanisms and protein modifications.

Industry: Used in the production of materials with specific electronic and optical properties, such as conductive polymers and sensors.

Mechanism of Action

The mechanism of action of 3-(iso-Pentylthio)thiophenol involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with electrophilic centers in proteins and other biomolecules, leading to modifications that affect their function. The compound can also participate in redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Key Characteristics

- Molecular Formula : C11H16S2 (estimated based on substitution).

- Structure : Aromatic ring with -SH at position 1 and -S-iso-pentyl at position 3.

- Synthesis: Likely synthesized via alkylation of 3-mercaptothiophenol with iso-pentyl halides or through nucleophilic aromatic substitution .

- Applications: Potential use in pharmaceuticals (e.g., prodrugs or antioxidants) and agrochemicals due to enhanced lipophilicity .

Thiophenol derivatives vary significantly based on substituent type, position, and electronic effects. Below is a comparative analysis of 3-(iso-Pentylthio)thiophenol with structurally related compounds.

Substituent Effects on Physical and Chemical Properties

Table 1: Comparative Properties of Thiophenol Derivatives

Notes:

- pKa: Electron-withdrawing groups (e.g., -NO2, -CF3) lower pKa by stabilizing the thiophenolate anion, while alkyl groups (e.g., -CH3, iso-pentyl) slightly increase pKa .

- Boiling Points: Branched alkyl groups (e.g., iso-pentyl) increase boiling points due to greater molecular weight and reduced volatility compared to unsubstituted thiophenol .

Biological Activity

3-(iso-Pentylthio)thiophenol is an organosulfur compound characterized by a thiophenol moiety substituted with an iso-pentylthio group. This compound, with the chemical formula C₁₁H₁₄S₂, exhibits unique biological activities due to its structural properties and reactivity. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications.

Chemical Structure and Properties

The structure of this compound features a thiophenol core, which is known for its high acidity and reactivity due to the presence of sulfur in place of oxygen in the hydroxyl group. The iso-pentylthio substituent enhances its solubility and modifies its electronic properties, making it suitable for various applications in organic synthesis and materials science.

Structural Formula

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Nucleophilic Substitution : Reaction of thiophenol with iso-pentylthio compounds under basic conditions.

- Electrophilic Aromatic Substitution : Introduction of the iso-pentylthio group onto the thiophenol framework using electrophiles.

- Antioxidant Activity : Thiophenols are known to exhibit antioxidant properties, which may help in scavenging free radicals and reducing oxidative stress in biological systems.

- Metal Complexation : The compound can form complexes with transition metals, enhancing catalytic activity in various organic transformations.

- Enzyme Inhibition : Studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, impacting cellular signaling processes.

Research Findings

Recent studies have focused on the biological implications of this compound:

- Cellular Studies : Research indicates that this compound can modulate cellular signaling pathways, potentially influencing cell proliferation and apoptosis.

- Antimicrobial Properties : Preliminary investigations have shown that this compound exhibits antimicrobial activity against various bacterial strains.

Case Studies

- Study on Antioxidant Activity :

- A study conducted on the antioxidant potential of thiophenols demonstrated that compounds similar to this compound effectively reduced lipid peroxidation in vitro.

- Enzyme Interaction Studies :

- Research involving enzyme assays indicated that this compound could inhibit specific cytochrome P450 enzymes, suggesting a potential for drug interactions.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Thiophenol | Simple aromatic thiol | Basic structure without alkyl substitution |

| 4-Methylthiophenol | Aromatic thiol | Methyl group increases lipophilicity |

| Benzothiophene | Polycyclic aromatic | Contains fused rings enhancing stability |

| 2-Mercaptobenzothiazole | Heterocyclic thiol | Exhibits antifungal properties |

The uniqueness of this compound lies in its specific iso-pentyl substitution on the thiophenol framework, which influences both its physical properties and reactivity profile compared to simpler thiophenols.

Q & A

Q. What are the recommended analytical methods for detecting thiophenols in environmental samples?

- Methodological Answer: Thiophenols can be detected using reaction-based fluorescent probes or chromatographic derivatization. For example:

- Fluorescent Probes: A probe using N-butyl-4-amino-1,8-naphthalimide with a 2,4-dinitrobenzenesulfonamide group enables selective discrimination of thiophenols over aliphatic thiols, achieving a detection limit of 20 nM and 94–97% recovery in water samples .

- Chromatography: Precolumn derivatization with 3-(2-bromoacetamido)-N-(9-ethyl-9H)-carbazol in borate buffer (pH 11.2) allows HPLC-fluorescence detection of eight thiophenols simultaneously .

Comparison Table:

Q. What synthetic strategies are effective for introducing thiol groups into aromatic systems?

- Methodological Answer: Key strategies include:

- Radical Trifluoromethylation: Using hypervalent iodine reagents (e.g., 3,3-dimethyl-1-(trifluoromethyl)-1λ³,2-benziodoxol) to generate CF₃ radicals, which react with thiophenols via dissociative electron transfer (activation energy: 10.8 kcal/mol) .

- Nucleophilic Substitution: Thiophenoxide ions react with electrophiles like 2,4-dinitrofluorobenzene in methanol, following second-order kinetics independent of general acid/base catalysis .

Q. What safety protocols are critical for handling thiophenol derivatives?

- Methodological Answer:

- Containment: Use liquid-binding materials (e.g., diatomite) for spill cleanup to prevent environmental release .

- Personal Protection: Wear gloves and goggles; avoid inhalation (PAC-1: 2.1 mg/m³, PAC-2: 23 mg/m³) .

- Storage: Store at 0–6°C for stability, especially for derivatives prone to oxidation .

Advanced Research Questions

Q. How do radical and polar reaction pathways compete in trifluoromethylation of thiophenols?

- Methodological Answer: Computational studies (ab initio molecular dynamics) show radical pathways dominate over polar mechanisms in trifluoromethylation. For example, reagent 1 (non-protonated) has ΔF‡ = 10.8 kcal/mol for CF₃ radical formation, while its protonated form (reagent 2) lowers ΔF‡ to 2.8 kcal/mol due to intramolecular protonation . Experimental Hammett analysis confirms sulfur-centered nucleophilicity in the rate-determining step .

Q. How do para-substituents influence thiophenol reactivity in dissolution processes?

Q. What computational approaches are used to model vibrational spectra of halogenated thiophenols?

Q. How can contradictions in kinetic data for thiophenol reactions be resolved?

- Methodological Answer: Discrepancies arise from buffer systems and thiophenol/thiophenoxide equilibrium. For example:

- In unbuffered methanol, thiophenoxide reactivity overshadows thiophenol, masking its contribution to rate laws .

- Buffered systems (e.g., p-toluenesulfonic acid) repress thiophenol dissociation, isolating its kinetic role .

Q. How to design fluorescent probes for selective thiophenol detection?

- Methodological Answer: Key design elements include:

- Recognition Unit: 2,4-dinitrobenzenesulfonamide enables selective cleavage by thiophenols via nucleophilic aromatic substitution .

- Linker Optimization: 2,3-dihydroimidazo-[1,2-a]pyridine enhances intramolecular charge transfer, improving sensitivity (LOD: 20 nM) .

- Twist-Blockage Strategy: Restricting molecular rotation in carbon dot probes (CD-DNS) achieves visual detection via fluorescence enhancement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.